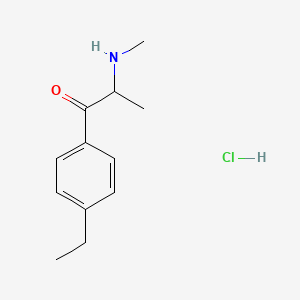
Chlorhydrate de 4-éthylméthcathinone
Vue d'ensemble
Description
La 4-Éthylméthcathinone (chlorhydrate) est un stimulant synthétique et un entactogène appartenant à la classe des cathinones. Elle est structurellement apparentée à la 4-méthylméthcathinone (méphédrone) et est connue pour ses propriétés psychoactives. Ce composé a été identifié dans divers pays et est souvent utilisé à des fins médico-légales et de recherche .
Applications De Recherche Scientifique
4-Ethylmethcathinone (hydrochloride) has several scientific research applications:
Biology: Research studies investigate its effects on neurotransmitter systems and its potential neurotoxicity.
Medicine: Although not approved for medical use, it is studied for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new psychoactive substances and for forensic analysis.
Safety and Hazards
4-Ethylmethcathinone Hydrochloride is for research use only, not for human or veterinary use . It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . To the best of our knowledge, the toxicological properties have not been thoroughly investigated .
Mécanisme D'action
Target of Action
4-Ethylmethcathinone Hydrochloride (4-EMC) is a recreational designer drug of the stimulant and entactogen class . It is a structural isomer of 4-MEC and 3,4-DMMC Similar substances in its class typically target monoamine transporters .
Mode of Action
Based on its classification, it is likely to interact with its targets (potentially monoamine transporters) to induce stimulant and entactogenic effects . More research is needed to understand the specific interactions between 4-EMC and its targets.
Biochemical Pathways
Substances in its class typically affect monoamine-related pathways
Pharmacokinetics
It is known that the compound is a crystalline solid and has a molecular formula of C12H17NO • HCl . Its solubility has been reported in various solvents , which could potentially impact its bioavailability. More research is needed to fully understand the pharmacokinetics of 4-EMC.
Result of Action
As a stimulant and entactogen, it is likely to induce psychoactive effects . .
Analyse Biochimique
Biochemical Properties
4-Ethylmethcathinone Hydrochloride plays a significant role in biochemical reactions, primarily by interacting with monoamine transporters and receptors. It has been shown to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is similar to that of other stimulant drugs, which enhances neurotransmission and produces stimulant effects. The compound’s interaction with monoamine transporters is a key aspect of its biochemical properties.
Cellular Effects
4-Ethylmethcathinone Hydrochloride affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase intracellular calcium levels, which can affect various signaling pathways and cellular functions . Additionally, 4-Ethylmethcathinone Hydrochloride can modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Ethylmethcathinone Hydrochloride involves its binding interactions with monoamine transporters and receptors. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, the compound increases the availability of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the stimulant effects associated with the compound. Additionally, 4-Ethylmethcathinone Hydrochloride may interact with other biomolecules, such as enzymes involved in neurotransmitter metabolism, further influencing its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylmethcathinone Hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethylmethcathinone Hydrochloride can degrade over time, leading to changes in its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity.
Dosage Effects in Animal Models
The effects of 4-Ethylmethcathinone Hydrochloride vary with different dosages in animal models. At low doses, the compound produces stimulant effects, such as increased locomotor activity and enhanced neurotransmission . At high doses, 4-Ethylmethcathinone Hydrochloride can produce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses, leading to potential risks of overdose and toxicity.
Metabolic Pathways
4-Ethylmethcathinone Hydrochloride is involved in various metabolic pathways, including phase I and phase II metabolism. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-Ethylmethcathinone Hydrochloride, influencing its metabolic flux and metabolite levels. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on the body.
Transport and Distribution
The transport and distribution of 4-Ethylmethcathinone Hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its localization and accumulation . Transporters such as the dopamine transporter and serotonin transporter play a role in the uptake and distribution of 4-Ethylmethcathinone Hydrochloride, affecting its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
4-Ethylmethcathinone Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall effects . Post-translational modifications and targeting signals play a role in directing 4-Ethylmethcathinone Hydrochloride to specific subcellular locations, impacting its biochemical and cellular properties.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Éthylméthcathinone (chlorhydrate) implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec le précurseur approprié, tel que la 4-éthylpropiophénone.
Amination réductrice : Le précurseur subit une amination réductrice avec de la méthylamine en présence d'un agent réducteur comme le cyanoborohydrure de sodium.
Formation du chlorhydrate : La base libre résultante est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-Éthylméthcathinone (chlorhydrate) sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accommoder de plus grandes quantités. Ces méthodes impliquent souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Éthylméthcathinone (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent :
Oxydation : Acide 4-éthylbenzoylformique
Réduction : 4-Éthylméthcathinol
Substitution : Dérivés N-alkyle ou N-acyle de la 4-Éthylméthcathinone
Applications de la recherche scientifique
La 4-Éthylméthcathinone (chlorhydrate) a plusieurs applications dans la recherche scientifique :
Médecine : Bien qu'elle ne soit pas approuvée pour un usage médical, elle est étudiée pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Elle est utilisée dans le développement de nouvelles substances psychoactives et pour l'analyse médico-légale.
Mécanisme d'action
Le mécanisme d'action de la 4-Éthylméthcathinone (chlorhydrate) implique l'inhibition des transporteurs de monoamines, conduisant à une augmentation des niveaux de neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine dans la fente synaptique. Cela entraîne des effets stimulants et entactogènes. Le composé cible principalement le transporteur de dopamine, contribuant à ses propriétés psychoactives .
Comparaison Avec Des Composés Similaires
La 4-Éthylméthcathinone (chlorhydrate) est structurellement similaire à d'autres cathinones, telles que :
- 4-Méthylméthcathinone (méphédrone)
- 4-Méthyléthcathinone
- 3,4-Diméthylméthcathinone
Unicité
- La 4-Éthylméthcathinone possède un groupe éthyle unique en position para du cycle phényle, ce qui la distingue des autres composés similaires.
- Elle présente des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à ses analogues, conduisant à des variations en termes de puissance et de durée des effets .
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVBQDFUOWSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348016 | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-87-4 | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



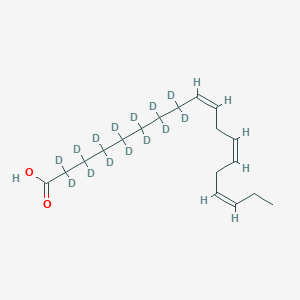

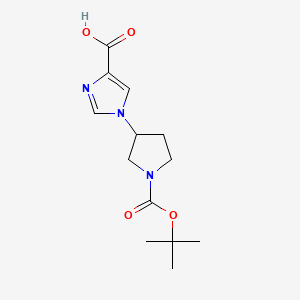
![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)

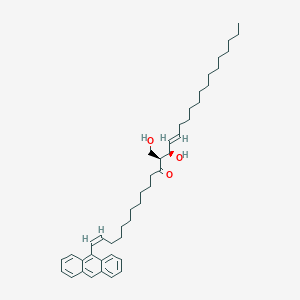

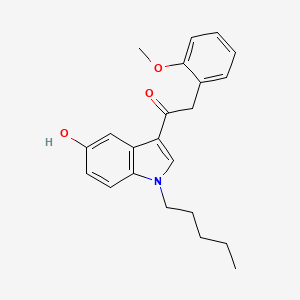
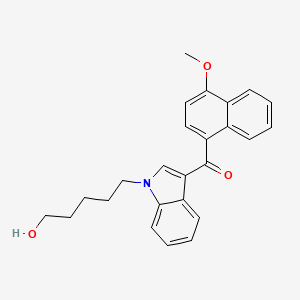
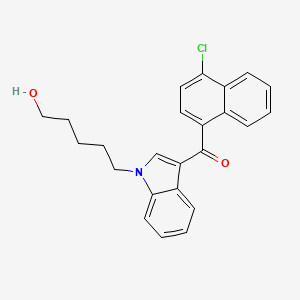
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)


